N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide is an organic compound that features a benzamide core substituted with a 3-cyanothiophen-2-yl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide typically involves the following steps:
Formation of the 3-cyanothiophen-2-yl intermediate: This can be achieved through the reaction of thiophene with cyanogen bromide under basic conditions.
Coupling with 4-(dimethylamino)benzoic acid: The intermediate is then coupled with 4-(dimethylamino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific target protein, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-(3-cyanothiophen-2-yl)pentanamide
- N-(3-cyanothiophen-2-yl)-3,3-dimethylbutanamide
Uniqueness
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide is unique due to the presence of both the 3-cyanothiophen-2-yl group and the dimethylamino group, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-17(2)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-19-14/h3-8H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDSPBVBJOECFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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